Dosulepin Sulfone Hydrochloride
Description
Contextual Overview of Dosulepin (B10770134) (Dothiepin) and its Metabolic Derivatives
Dosulepin, also known as dothiepin (B26397), is a tricyclic antidepressant (TCA) that has been used in the treatment of major depressive disorder. wikipedia.orgnih.gov It functions primarily as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. wikipedia.orgdrugbank.com Like other TCAs, dosulepin also interacts with other receptors, leading to various secondary effects. wikipedia.orginchem.org
Upon administration, dosulepin undergoes extensive metabolism in the liver. wikipedia.orgpatsnap.com The primary metabolic pathways include N-demethylation and S-oxidation. drugbank.cominchem.org N-demethylation results in the formation of an active metabolite, northiaden (B26509) (desmethyldosulepin). wikipedia.orginchem.org S-oxidation of the sulfur atom in the dibenzothiepine ring system leads to the formation of dosulepin sulfoxide (B87167). wikipedia.orgnih.gov
Rationale for Academic Research on Dosulepin Sulfone Hydrochloride as a Metabolite and Analytical Standard
Furthermore, this compound serves as a critical analytical standard. axios-research.com In pharmaceutical analysis, reference standards are highly purified compounds used to confirm the identity and measure the quantity of a substance in a sample. axios-research.com For instance, when developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS), to measure dosulepin and its metabolites in patient samples or pharmaceutical formulations, a certified reference standard of dosulepin sulfone is indispensable. axios-research.com It is also used in quality control applications during the synthesis and formulation stages of dosulepin production. axios-research.com
The European Pharmacopoeia lists "Dosulepin Hydrochloride Impurity D as Hydrochloride," which corresponds to this compound, highlighting its regulatory importance in ensuring the purity of the active pharmaceutical ingredient. lgcstandards.com
Scope and Objectives of Scholarly Inquiry into this compound
The primary objectives of research involving this compound are centered around analytical chemistry and drug metabolism. Key areas of scholarly inquiry include:
Development and Validation of Analytical Methods: A significant portion of research is dedicated to creating robust and sensitive analytical techniques to detect and quantify dosulepin sulfone in various biological matrices. This ensures accurate monitoring of dosulepin metabolism.
Pharmacokinetic Profiling: Research aims to characterize the formation and elimination kinetics of dosulepin sulfone. This data contributes to a comprehensive understanding of dosulepin's metabolic fate and variability among individuals. inchem.org
Impurity Profiling: In the manufacturing of dosulepin, it is essential to identify and control any impurities. Research on dosulepin sulfone helps in setting specifications for acceptable levels of this metabolite in the final drug product.
Synthesis and Characterization: The chemical synthesis of this compound as a reference material is a key research activity. This involves confirming its chemical structure and purity using various spectroscopic and chromatographic techniques.
Chemical and Physical Data
Below are interactive tables detailing the chemical and physical properties of the compounds discussed.
Table 1: Dosulepin
| Property | Value |
| IUPAC Name | (3E)-3-(6H-benzo[c] patsnap.combenzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| Molecular Formula | C₁₉H₂₁NS |
| Molar Mass | 295.44 g·mol⁻¹ |
| CAS Number | 113-53-1 |
Table 2: Dosulepin Hydrochloride
| Property | Value |
| IUPAC Name | (3E)-3-(6H-benzo[c] patsnap.combenzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
| Molecular Formula | C₁₉H₂₂ClNS |
| Molar Mass | 331.90 g·mol⁻¹ |
| CAS Number | 897-15-4 |
Table 3: Dosulepin Sulfone
| Property | Value |
| IUPAC Name | (3E)-3-(5,5-dioxo-6H-benzo[c] patsnap.combenzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
| Molecular Formula | C₁₉H₂₁NO₂S |
| Molar Mass | 343.44 g·mol⁻¹ |
| CAS Number | 33301-24-5 |
Table 4: this compound
| Property | Value |
| IUPAC Name | (3E)-3-(5,5-dioxo-6H-benzo[c] patsnap.combenzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
| Molecular Formula | C₁₉H₂₂ClNO₂S |
| Molar Mass | 379.90 g·mol⁻¹ |
| CAS Number | 25659-71-6 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H22ClNO2S |
|---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; |
InChI Key |
BKVDSQDFYZQLTR-SJDTYFKWSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31.Cl |
Origin of Product |
United States |
Structural Elucidation and Advanced Synthetic Methodologies in Research
Elucidation of the Dibenzothiepine Sulfone Chemical Structure
Dosulepin (B10770134) Sulfone Hydrochloride is a derivative of Dosulepin, a tricyclic compound featuring a dibenzothiepine ring system. wikipedia.org The core structure consists of two benzene (B151609) rings fused to a central seven-membered thiepine (B12651377) ring. The "sulfone" designation indicates that the sulfur atom within the thiepine ring has been oxidized to a sulfonyl group (SO₂). lgcstandards.comorganic-chemistry.org This transformation significantly alters the electronic and steric properties of the central ring compared to the parent sulfide (B99878) in Dosulepin.
The full chemical name for the hydrochloride salt is (3E)-3-(5,5-dioxo-6H-benzo[c] Current time information in Bangalore, IN.benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride. lgcstandards.com The structure features an exocyclic double bond from the tricyclic system to a propyl amine side chain. The hydrochloride salt form is common for amine-containing pharmaceutical compounds to improve stability and solubility. drugbank.comdrugbank.com
Table 1: Chemical Identification of Dosulepin Sulfone Hydrochloride
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3E)-3-(5,5-dioxo-6H-benzo[c] Current time information in Bangalore, IN.benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | lgcstandards.com |
| Molecular Formula | C₁₉H₂₁NO₂S.ClH | lgcstandards.com |
| Molecular Weight | 363.9 g/mol | lgcstandards.com |
| CAS Number | 33301-24-5 (for free base) | axios-research.com |
Investigation of Stereochemical Aspects of Dosulepin Sulfone
A key stereochemical feature of Dosulepin and its derivatives is the geometry around the exocyclic double bond, which gives rise to (E) and (Z) isomers. wikipedia.org For the parent drug, Dosulepin, the pure (E) or trans isomer is the one used medicinally. wikipedia.org The IUPAC name for this compound, (3E)-..., explicitly denotes the E-configuration for this isomer, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. lgcstandards.com
While the sulfone itself is achiral, the related metabolite, Dosulepin sulfoxide (B87167), is a racemic mixture, meaning it contains an equal amount of two enantiomers due to the chiral sulfoxide group. fda.gov For Dosulepin Sulfone, the primary stereochemical consideration remains the E/Z isomerism of the side chain attachment.
Synthetic Approaches for Dosulepin Sulfone and Related Analogues
The synthesis of Dosulepin Sulfone and other tricyclic sulfones is driven by the need for analytical standards and for research into the biological activities of this class of compounds.
Dosulepin serves as the direct precursor for Dosulepin Sulfone. The metabolic pathway in the body involves S-oxidation of the sulfur atom in the dibenzothiepine ring. drugbank.com This biological transformation can be mimicked through chemical synthesis. The oxidation of sulfides to sulfones is a well-established process in organic chemistry. organic-chemistry.org Common laboratory methods involve the use of oxidizing agents such as hydrogen peroxide (H₂O₂), often with a metal catalyst, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org By controlling reaction conditions, such as temperature and the stoichiometry of the oxidant, the oxidation can be selectively driven to the sulfone state. organic-chemistry.org
The synthesis of tricyclic sulfones extends beyond creating metabolites. This chemical scaffold is of interest in medicinal chemistry for developing new therapeutic agents. Research has demonstrated that modifying the tricyclic sulfone core can lead to compounds with potent biological activity. For instance, novel tricyclic sulfone analogues have been synthesized and investigated as potential γ-secretase inhibitors for applications in neurodegenerative disease research. nih.gov Other research has explored tricyclic sulfones as RORγ modulators, which have potential applications in treating autoimmune and inflammatory disorders. google.com These studies involve multi-step synthetic sequences to build the tricyclic system and introduce various functional groups to explore structure-activity relationships (SAR). nih.govnih.gov
Dosulepin Sulfone is commercially available as a certified reference standard. lgcstandards.comaxios-research.com The development of such a standard is critical for pharmaceutical quality control and analytical testing. A reference standard is a highly purified and well-characterized compound used as a benchmark for analytical methods. axios-research.com Its preparation requires a robust synthetic process followed by rigorous purification and characterization to confirm its identity and purity. This standard is essential for applications such as analytical method development, method validation (AMV), and quality control (QC) checks during the manufacturing of the parent drug, Dosulepin. axios-research.com It allows for the accurate identification and quantification of Dosulepin Sulfone as an impurity or metabolite in pharmaceutical formulations and biological samples. sigmaaldrich.com
Isotopic Labeling Strategies for Metabolic and Analytical Research
Isotopic labeling is a powerful technique used to trace the fate of a drug molecule through metabolic pathways. nih.govwikipedia.org This involves replacing one or more atoms in the drug molecule with their stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.orgfrontiersin.org
In the context of Dosulepin, its metabolism involves both N-demethylation to form Northiaden (B26509) and S-oxidation to produce Dosulepin Sulfoxide and the further oxidized Dosulepin Sulfone. drugbank.com To study these pathways, researchers can synthesize Dosulepin with isotopic labels at specific positions. For example:
Labeling the N-methyl groups: Using ¹³C or ²H to label the methyl groups on the side chain amine would allow researchers to track the N-demethylation process by observing the appearance of the label in the metabolite Northiaden.
Labeling the tricyclic backbone: Introducing ¹³C into the dibenzothiepine ring system would enable the tracking of all metabolites that retain the core structure, including Dosulepin Sulfone.
These labeled compounds are invaluable in studies using mass spectrometry, as the change in mass makes it easier to detect and quantify the drug and its metabolites in complex biological samples like plasma or urine. nih.govnih.gov This approach helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and the kinetics of metabolite formation. nih.govmdpi.com
Table 2: List of Compounds
| Compound Name | Description |
|---|---|
| Dosulepin | The parent tricyclic antidepressant drug. wikipedia.org |
| Dosulepin Hydrochloride | The hydrochloride salt of Dosulepin. drugbank.com |
| Dosulepin Sulfone | A metabolite of Dosulepin where the sulfur atom is oxidized to a sulfone group. axios-research.com |
| This compound | The hydrochloride salt of Dosulepin Sulfone. lgcstandards.com |
| Dosulepin Sulfoxide | An intermediate metabolite in the oxidation of Dosulepin to Dosulepin Sulfone. drugbank.comfda.gov |
| Northiaden | The N-demethylated active metabolite of Dosulepin. wikipedia.orgdrugbank.com |
| Amitriptyline (B1667244) | A structurally related tricyclic antidepressant. drugbank.com |
| Dibenzothiepine | The core tricyclic chemical structure of Dosulepin. wikipedia.org |
Metabolic Biotransformation and Formation Research of Dosulepin to Dosulepin Sulfone
Enzymatic Pathways of S-Oxidation in Dosulepin (B10770134) Metabolism
The conversion of dosulepin to its sulfoxide (B87167) metabolite is a Phase I metabolic reaction catalyzed by specific enzyme systems in the liver. mdpi.com This oxidative process involves the addition of an oxygen atom to the sulfur atom within the dibenzothiepin ring of the dosulepin molecule.
The S-oxidation of dosulepin is mediated by two primary families of enzymes: the Flavin-containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) superfamily of enzymes. nih.govwisdomlib.org
Flavin-containing Monooxygenases (FMOs): FMOs are a critical system for the metabolism of xenobiotics containing a nucleophilic heteroatom, such as sulfur. nih.govnih.gov These enzymes are known to catalyze the oxidation of sulfides to sulfoxides. organic-chemistry.org The S-oxidation of dosulepin fits this profile, making FMOs a key pathway in the formation of dosulepin sulfoxide. Unlike CYP enzymes, FMOs are not easily induced or inhibited by other drugs, which can offer a more predictable metabolic pathway. nih.gov
| Enzyme System | Role in Dosulepin S-Oxidation | Key Characteristics |
| Flavin-containing Monooxygenases (FMOs) | Directly catalyzes the oxidation of the sulfur atom in the dosulepin molecule to form dosulepin S-oxide. nih.govorganic-chemistry.org | Not readily induced or inhibited by other medications, leading to fewer drug-drug interactions via this pathway. nih.gov |
| Cytochrome P450 (CYP) Isoenzymes | Contributes to the overall metabolism of dosulepin, with specific isoenzymes playing a role. wisdomlib.orgnih.gov | Subject to genetic polymorphism, induction, and inhibition by other drugs, leading to variability in metabolism. youtube.comwikipedia.org |
| CYP2C19 | Demonstrates high metabolic activity and affinity for dosulepin. nih.gov | A key enzyme in the biotransformation of several tricyclic antidepressants. nih.gov |
| CYP2C9 | Shows lower activity and affinity for dosulepin compared to CYP2C19. nih.gov | Contributes to a lesser extent in dosulepin metabolism. nih.gov |
Investigation of In Vitro and In Vivo Metabolic Conversion Rates to Dosulepin Sulfone
Dosulepin undergoes extensive first-pass metabolism in the liver following oral administration. patsnap.com Both in vivo (within a living organism) and in vitro (in a controlled laboratory environment) studies have confirmed that dosulepin is readily converted to its metabolites, including dosulepin S-oxide. drugbank.comnih.gov
In vivo studies in humans show that after administration, dosulepin is metabolized into several compounds found in urine, with dosulepin S-oxide and northiaden (B26509) S-oxide (the S-oxide of the N-demethylated metabolite) being prominent. drugbank.comnih.govmedsafe.govt.nz The parent drug itself has an elimination half-life of approximately 14-24 hours, while the dosulepin sulfoxide metabolite has a longer half-life of about 23-25 hours, indicating its persistence in the body. wikipedia.org
In vitro experiments using human liver microsomes confirm the enzymatic conversion and allow for the study of specific enzyme contributions. nih.govnih.gov These studies have been crucial in identifying the roles of enzymes like CYP2C19 in the biotransformation of dosulepin. nih.gov
Comparative Metabolic Profiling of Dosulepin and its Sulfone Metabolite in Research Models
Metabolic profiling reveals significant differences between the parent drug, dosulepin, and its S-oxidized metabolite. Dosulepin is pharmacologically active, primarily acting as a serotonin-norepinephrine reuptake inhibitor. wikipedia.org In contrast, the sulfoxide metabolites are considered to have dramatically reduced pharmacological activity. wikipedia.org While the primary active metabolite is northiaden (the N-demethylated form), the sulfoxide metabolites are not thought to contribute significantly to the therapeutic effects or the side effects of dosulepin. wikipedia.org
| Compound | Type | Pharmacological Activity | Contribution to Therapeutic Effect |
| Dosulepin | Parent Drug | Active serotonin-norepinephrine reuptake inhibitor. wikipedia.org | Primary contributor to therapeutic action. wikipedia.org |
| Northiaden | Active Metabolite | Potent norepinephrine (B1679862) reuptake inhibitor. wikipedia.org | Plays an important role in the effects of dosulepin. wikipedia.org |
| Dosulepin Sulfoxide | Metabolite | Dramatically reduced activity compared to parent drug. wikipedia.org | Considered essentially inactive and unlikely to contribute to effects. wikipedia.org |
| Northiaden Sulfoxide | Metabolite | Dramatically reduced activity. wikipedia.org | Considered essentially inactive. wikipedia.org |
Influence of Endogenous and Exogenous Factors on Sulfone Metabolite Formation
The rate and extent of dosulepin's conversion to its sulfone metabolite can be influenced by a range of internal (endogenous) and external (exogenous) factors, primarily through their effects on CYP450 enzymes.
Exogenous Factors:
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes can alter dosulepin metabolism. For example, potent inhibitors of CYP2C19 or other relevant CYPs (like cimetidine (B194882) or certain antipsychotics) can decrease the metabolic rate of dosulepin, potentially leading to higher plasma concentrations of the parent drug. wikipedia.org Conversely, CYP inducers (like barbiturates) may increase the rate of metabolism. wikipedia.orgtevauk.com
Endogenous Factors:
Genetic Polymorphisms: Individual genetic differences in CYP enzymes, particularly CYP2C19 and CYP2D6, can lead to significant variations in how individuals metabolize tricyclic antidepressants. youtube.com This can result in classifications of patients as poor, intermediate, extensive, or ultrarapid metabolizers, which affects the plasma concentrations of both the parent drug and its metabolites.
Physiological and Pathological States: Liver function is critical for metabolism, and any hepatic impairment can reduce the rate of biotransformation. medsafe.govt.nz Factors such as age and potentially severe psychological stress may also modulate the activity of CYP enzymes involved in antidepressant metabolism. nih.gov
Analytical Methodologies for Quantitative and Qualitative Determination of Dosulepin Sulfone in Research Matrices
Development and Validation of Advanced Chromatographic Techniques
Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For Dosulepin (B10770134) Sulfone, various advanced chromatographic methods can be adapted from those developed for dosulepin and related compounds.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying drug molecules. When coupled with a highly sensitive detector, such as an electrochemical detector, it can achieve low limits of detection, which is essential for analyzing metabolites present at low concentrations in biological fluids.
A study on the determination of dosulepin and its primary metabolite, northiaden (B26509), utilized HPLC with electrochemical detection. nih.gov This method demonstrated high sensitivity and specificity. The optimal electrochemical potential for detection was found to be +1300 mV for both the parent drug and its metabolite. nih.gov A mobile phase consisting of a mixture of 0.1 M acetate (B1210297) buffer, acetonitrile, perchloric acid, and trichloroacetic acid (50:50:2:1.5 v/v/v/v) provided effective separation. nih.gov The extraction from plasma was achieved using a heptane-isoamyl alcohol (99:1 v/v) mixture, with a recovery rate exceeding 90%. nih.gov Although this method was developed for dosulepin and northiaden, its principles are directly applicable to the analysis of Dosulepin Sulfone, which possesses an electroactive sulfone group. The key parameters for such a method would require optimization for the specific properties of Dosulepin Sulfone.
Key Chromatographic Conditions for a Related Compound (Dosulepin)
| Parameter | Value |
|---|---|
| Mobile Phase | 0.1 M acetate buffer-acetonitrile-perchloric acid-trichloroacetic acid (50:50:2:1.5) nih.gov |
| Detection | Electrochemical at +1300 mV nih.gov |
| Extraction | Heptane-isoamyl alcohol (99:1) nih.gov |
| Recovery | >90% nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. These characteristics make it an ideal technique for the demanding requirements of metabolite analysis in complex biological matrices.
A validated UHPLC-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous quantification of 27 antidepressants and their metabolites, including dosulepin and its metabolite desmethyldosulepin, in human plasma. nih.gov This method employs a BEH C18 analytical column with gradient elution and achieves a rapid analysis time of 7 minutes. nih.gov The limits of quantification ranged from 2.5 to 10 ng/mL, demonstrating the high sensitivity of the method. nih.gov Such a UHPLC method could be readily adapted for the analysis of Dosulepin Sulfone, likely providing excellent separation from the parent drug and other metabolites.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal sample preparation, and cost-effectiveness. It is particularly useful for stability-indicating assays and the analysis of degradation products.
A stability-indicating HPTLC method has been developed for the determination of dosulepin hydrochloride in bulk and pharmaceutical formulations, as well as for the characterization of its degradation products. researchgate.net The method utilized a mobile phase of dichloromethane, toluene, methanol, and glacial acetic acid (4:4:2:0.2 v/v/v/v) with densitometric detection at 220 nm. researchgate.net The linearity of the method was established in the range of 150–900 ng/band. researchgate.net This study also employed liquid chromatography-mass spectrometry (LC-MS) to characterize the degradation products formed under various stress conditions, which could include sulfone derivatives. researchgate.net HPTLC can serve as a valuable screening tool for the presence of Dosulepin Sulfone in stability studies of dosulepin.
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool in modern analytical chemistry, providing detailed structural information and highly sensitive quantification. When coupled with liquid chromatography, it becomes a powerful platform for metabolite identification and quantification.
LC-MS is a cornerstone technique for the identification of drug metabolites. The combination of chromatographic separation with mass analysis allows for the determination of the molecular weights of metabolites and provides valuable structural information through fragmentation patterns.
In the context of dosulepin, LC-MS has been used to characterize its degradation products. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, the chemical structures of unknown metabolites and degradation products can be elucidated. For Dosulepin Sulfone, which has a molecular weight of 327.45 g/mol axios-research.com, LC-MS would be instrumental in confirming its presence in research matrices by identifying its unique molecular ion peak and characteristic fragmentation pattern.
Tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of analytes in complex mixtures. This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
A highly sensitive and selective LC-MS/MS method was developed for the simultaneous determination of doxepin (B10761459) (a structurally related tricyclic antidepressant) and its active metabolite in human plasma. nih.gov This method utilized liquid-liquid extraction for sample preparation and achieved a lower limit of quantification of 15.0 pg/mL for doxepin. nih.gov The precursor to product ion transitions were specifically monitored to ensure high selectivity. nih.gov
Similarly, a UHPLC-MS/MS method for the quantification of 27 antidepressants, including dosulepin, in plasma demonstrated excellent performance with limits of quantification between 2.5 and 10 ng/mL. nih.gov The extraction recovery for the analytes was in the range of 59% to 86%. nih.gov The adaptation of such an LC-MS/MS method for Dosulepin Sulfone would involve identifying its specific precursor and product ions to develop a highly sensitive and selective quantitative assay.
LC-MS/MS Method Parameters for Related Antidepressants
| Parameter | Doxepin and Metabolite nih.gov | 27 Antidepressants including Dosulepin nih.gov |
|---|---|---|
| Technique | LC-MS/MS | UHPLC-MS/MS |
| Sample Matrix | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Lower Limit of Quantification (LLOQ) | 15.0 pg/mL (Doxepin) | 2.5 - 10 ng/mL |
| Analysis Time | Not specified | 7 minutes |
Pharmacological and Biochemical Investigations of Dosulepin Sulfone S Bioactivity
Assessment of Receptor Binding Affinity and Selectivity Profiles
Research indicates that Dosulepin (B10770134) Sulfone has a significantly diminished affinity for various neurotransmitter receptors compared to its parent compound, dosulepin. wikipedia.org While dosulepin is known to interact with a range of receptors, including histamine (B1213489) H1, muscarinic acetylcholine, alpha-1 and alpha-2 adrenergic, and serotonin (B10506) (5-HT) receptors, its sulfoxide (B87167) metabolite shows negligible binding to these sites. wikipedia.orgdrugbank.comnih.gov This substantial decrease in receptor affinity suggests that the formation of the sulfone metabolite represents a key step in the deactivation and detoxification of dosulepin. The introduction of the sulfone group to the tricyclic structure drastically alters its ability to interact with these receptors, rendering it essentially inactive from a receptor-binding perspective. wikipedia.org
Main metabolites, including dothiepin (B26397) sulphoxide, may bind to 5-HT, α2, and H1 receptors, although with considerably less affinity than the parent drug. drugbank.comnih.gov This reduced activity means that Dosulepin Sulfone is unlikely to make a significant contribution to either the therapeutic effects or the side effect profile observed with dosulepin treatment. wikipedia.org
Table 1: Comparative Receptor Binding Profile
| Receptor | Parent Compound (Dosulepin) | Metabolite (Dosulepin Sulfone) |
|---|---|---|
| Histamine H1 | Antagonist | Negligible Affinity |
| Muscarinic Acetylcholine | Antagonist | Negligible Affinity |
| Adrenergic (α1, α2) | Antagonist | Negligible Affinity nih.gov |
| Serotonin (5-HT) | Antagonist | Negligible Affinity nih.gov |
Neurotransmitter Transporter Interaction Studies
The primary mechanism of action for many tricyclic antidepressants, including dosulepin, is the inhibition of neurotransmitter reuptake, particularly of serotonin and norepinephrine (B1679862). wikipedia.org Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org However, studies on its sulfone metabolite reveal a profound lack of activity at these transporter sites.
Dosulepin Sulfone is considered a negligible inhibitor of monoamine uptake, including that of noradrenaline and 5-HT, when compared to the potent inhibitory action of the parent compound. The oxidation of the sulfur atom in the dibenzothiepine ring to a sulfone significantly reduces the molecule's ability to bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This confirms that the S-oxidation pathway effectively terminates the primary antidepressant activity of the parent drug.
Enzyme Inhibition and Modulation Studies
Dosulepin is metabolized by hepatic enzymes, including cytochrome P450 isoenzymes, to form its metabolites, such as northiaden (B26509) and Dosulepin Sulfone. patsnap.com While the metabolism of the parent compound is established, there is limited specific information available in the scientific literature regarding the direct inhibitory or modulatory effects of Dosulepin Sulfone on various enzyme systems.
In the broader context of medicinal chemistry, some sulfone-containing drugs, like the sulfonamide antibiotics, are known to act as enzyme inhibitors (e.g., inhibiting dihydropteroate (B1496061) synthase). nih.gov However, the relevance of such mechanisms to Dosulepin Sulfone is not established, as its pharmacological context is that of a metabolite of a tricyclic antidepressant, not an antimicrobial agent. The available data focuses on its formation from dosulepin rather than its own interactions with metabolic enzymes.
In Vitro Assays for Residual Pharmacological Activity
The significantly reduced bioactivity of Dosulepin Sulfone has been confirmed through various in vitro assays. These studies consistently demonstrate that the sulfoxide metabolites of dosulepin are essentially inactive. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Sulfone Derivatives
While specific QSAR and SAR studies for Dosulepin Sulfone are not extensively documented in publicly available literature, the principles of these analytical methods can be applied to understand the impact of its structural features on its bioactivity.
Specific molecular docking and computational modeling studies for Dosulepin Sulfone are not readily found in the existing body of research. However, such studies have been conducted on other sulfone-containing compounds in different therapeutic areas, such as antibacterial and anticancer agents. nih.gov These studies often reveal that the sulfone group can participate in hydrogen bonding and other interactions within the binding pockets of target enzymes or receptors. nih.gov In the case of Dosulepin Sulfone, the addition of the two oxygen atoms to the sulfur atom of the tricyclic ring system would significantly alter the molecule's polarity, size, and electronic properties, which would be expected to dramatically change its binding characteristics compared to the parent dosulepin, a finding consistent with the observed loss of activity.
The stark difference in biological activity between dosulepin and Dosulepin Sulfone provides a clear, albeit qualitative, structure-activity relationship. The key structural feature responsible for the observed decrease in potency is the oxidation of the thioether group in the dibenzothiepine ring to a sulfone. This chemical modification drastically reduces the compound's affinity for the receptors and transporters that are central to the pharmacological effects of dosulepin.
SAR studies on other series of tricyclic sulfones have demonstrated that modifications at various positions on the tricyclic core can influence biological activity. tewv.nhs.uk For Dosulepin Sulfone, the introduction of the polar sulfone group is the critical modification that leads to a loss of the specific lipophilic and electronic interactions required for binding to its targets. This highlights the crucial role of the sulfur atom in the thioether linkage of the parent compound for its antidepressant activity.
Comparative SAR with Other Tricyclic Analogues and Sulfone-Containing Compounds
The structure-activity relationship (SAR) of Dosulepin Sulfone Hydrochloride offers a compelling case study into how specific atomic modifications within a complex scaffold can dramatically alter pharmacological activity. By comparing its structure to other tricyclic antidepressants (TCAs) and various sulfone-containing compounds, the critical role of the thioether bridge in the parent molecule, dosulepin, becomes evident.
Comparison with Tricyclic Analogues
Classical tricyclic antidepressants share a characteristic three-ring nucleus, but variations in this core structure and the attached side chain significantly influence their potency and selectivity. nih.govwikipedia.org The fundamental structure for activity generally requires a nucleus of two phenyl rings fused to a central seven-membered ring and an attached alkylamine side chain. nih.gov
Key SAR principles for classical TCAs include:
The Side Chain: A propylene (B89431) (three-carbon) bridge separating the tricyclic nucleus from the terminal amine is often associated with maximum potency. pharmacy180.com
The Terminal Amine: Tertiary amines (like in imipramine (B1671792) and dosulepin) tend to be more potent inhibitors of serotonin (5-HT) reuptake, whereas their secondary amine metabolites (like desipramine (B1205290) and northiaden) are typically more potent inhibitors of norepinephrine (NE) reuptake. pharmacy180.com
Dosulepin itself is a thio-derivative of amitriptyline (B1667244) and fits well within this classical TCA model. nih.gov Its activity is heavily reliant on its specific three-dimensional structure. However, metabolic modifications, particularly oxidation of the sulfur atom in the dibenzothiepin ring, lead to a stark loss of activity.
The primary metabolites of dosulepin are northiaden (the N-desmethylated form) and the S-oxidized forms, dosulepin sulfoxide and northiaden sulfoxide. wikipedia.orgdrugbank.com While northiaden retains potent biological activity, the sulfoxide metabolites are considered essentially inactive. wikipedia.org This finding is critical for understanding the pharmacology of dosulepin sulfone. The sulfone is a step further in oxidation from the sulfoxide (R-SO-R' to R-SO₂-R'). Given the inactivity of the sulfoxide, it is inferred that the sulfone analogue would also lack significant activity at the monoamine transporters.
The oxidation of the thioether sulfur to a sulfone group introduces significant electronic and conformational changes. The sulfone group is strongly electron-withdrawing and geometrically distinct from a thioether bridge, which likely disrupts the precise orientation required for the molecule to bind effectively to the serotonin and norepinephrine transporters.
| Compound | Key Structural Feature | Receptor Binding/Reuptake Inhibition |
| Dosulepin | Tricyclic core with thioether (S) bridge; tertiary amine | Potent serotonin and norepinephrine reuptake inhibitor. guidetopharmacology.org |
| Northiaden | N-desmethyl metabolite of Dosulepin; secondary amine | Potent norepinephrine reuptake inhibitor. wikipedia.org |
| Dosulepin Sulfoxide | S-oxidized metabolite of Dosulepin (S=O) | Dramatically reduced to no significant activity. wikipedia.org |
| Dosulepin Sulfone | S-oxidized form of Dosulepin (SO₂) | Inferred to be inactive as an antidepressant based on metabolite data. |
| Imipramine | Tricyclic core with nitrogen bridge; tertiary amine | Potent serotonin and norepinephrine reuptake inhibitor. pharmacy180.com |
| Amitriptyline | Tricyclic core with carbon bridge; tertiary amine | Potent serotonin and norepinephrine reuptake inhibitor. |
Comparison with Sulfone-Containing Compounds
The sulfone functional group (R-S(=O)₂-R') is present in a wide array of pharmacologically active molecules. wikipedia.orgnih.gov However, the biological activity conferred by this group is highly dependent on the molecular scaffold to which it is attached. researchgate.net Unlike its role in Dosulepin Sulfone, the sulfone moiety is integral to the mechanism of action in many other therapeutic agents.
For instance, the class of antibacterial sulfonamides derives its activity from the sulfonamide group, which acts as a competitive inhibitor of dihydropteroate synthase in bacteria. wikipedia.org In other contexts, the sulfone group contributes to anti-inflammatory, antiviral, or anticancer properties. researchgate.net
This comparative analysis underscores that the sulfone group is not a universally activity-conferring moiety but rather a modulator whose effect is dictated by the specific structural and therapeutic context. In the case of Dosulepin Sulfone, its presence within the tricyclic system is detrimental to the molecule's antidepressant-related pharmacological activity.
| Compound Class/Example | Core Structure | Primary Biological Activity | Role of Sulfone Group |
| Dosulepin Sulfone | Dibenzothiepin dioxide | Inferred inactive as an antidepressant | Disrupts required conformation of the tricyclic system. |
| Dapsone | Diaminodiphenyl sulfone | Antibacterial (formerly for leprosy). wikipedia.org | Essential pharmacophore for inhibiting folate synthesis. |
| Celecoxib | Pyrazole with phenylsulfonamide | Anti-inflammatory (COX-2 inhibitor). wikipedia.org | Part of the sulfonamide side chain critical for selective COX-2 binding. |
| Sulfasalazine | Azo-linked sulfonamide and salicylate | Anti-inflammatory (IBD). wikipedia.org | Part of a larger molecule, with activity derived from its components. |
Degradation Pathways and Stability Research of Dosulepin and Its Sulfone Metabolites
Investigation of Chemical Stability under Controlled Stress Conditions (e.g., Hydrolysis, Oxidation, Photolysis, Thermal Degradation)
Forced degradation studies are essential to establish the intrinsic stability of a drug substance. nih.gov These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.
Research on the parent compound, dosulepin (B10770134) hydrochloride, has shown that it is susceptible to degradation under certain stress conditions. For instance, studies have indicated that dosulepin undergoes degradation in alkaline and oxidative environments. brjac.com.br However, specific and comprehensive forced degradation studies on isolated Dosulepin Sulfone Hydrochloride are not readily found in the reviewed scientific literature.
Dosulepin sulfone is recognized as a primary metabolite and a potential degradation product of dosulepin. drugbank.comlgcstandards.com Its stability is therefore intrinsically linked to the degradation profile of the parent drug. The formation of the sulfone itself is a result of the oxidation of the sulfur atom in the dibenzothiepin ring of dosulepin.
Identification and Characterization of Oxidative and Degradation Products of Dosulepin Sulfone
The identification and characterization of degradation products are crucial for understanding the degradation pathways and ensuring the safety of a pharmaceutical product. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. dphen1.com
While dosulepin sulfone itself is an oxidative metabolite of dosulepin, detailed studies identifying and characterizing the subsequent degradation products of dosulepin sulfone are scarce. drugbank.com Research has primarily focused on the identification of the main metabolites of dosulepin, which include northiaden (B26509) (desmethyldosulepin), dosulepin S-oxide, and northiaden S-oxide. drugbank.comnih.gov
To comprehensively understand the degradation of dosulepin sulfone, further research would be required. This would involve subjecting pure this compound to various stress conditions and analyzing the resulting mixture using advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of any formed degradants.
Mechanistic Elucidation of Dosulepin Sulfone Degradation Reactions
Understanding the mechanisms of degradation reactions is fundamental to predicting the stability of a drug and developing stable formulations. The elucidation of these mechanisms often involves kinetic studies and the identification of intermediate products.
Given the limited information on the degradation products of dosulepin sulfone, the mechanisms of its degradation reactions have not been elucidated. Any proposed mechanism would be speculative at this point. For the parent drug, dosulepin, degradation in alkaline conditions likely involves hydrolysis, while oxidative degradation leads to the formation of the sulfoxide (B87167) and sulfone. brjac.com.br The degradation of the sulfone metabolite itself could potentially involve further oxidation, hydrolysis of other parts of the molecule, or photolytic cleavage, but this has not been experimentally verified.
Development of Stability-Indicating Analytical Methods for Research Samples
Stability-indicating analytical methods are crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) and the formation of degradation products over time. chromatographyonline.com High-performance liquid chromatography (HPLC) is the most common technique for this purpose.
Several stability-indicating HPLC methods have been developed for the simultaneous determination of dosulepin and its metabolites, including dosulepin sulfone, in various matrices. nih.gov These methods are designed to separate the parent drug from its major degradation products and metabolites, thus providing a tool to monitor the stability of dosulepin.
However, the development of stability-indicating methods specifically for the purpose of studying the degradation of this compound and its unique degradation products has not been a primary focus of the published research. Existing methods could potentially be adapted or re-validated for this purpose, but dedicated method development and validation would be necessary to ensure that any new, unidentified degradation products of the sulfone are adequately separated and detected.
Future Directions and Emerging Research Avenues for Dosulepin Sulfone Hydrochloride
Advanced Spectroscopic and Crystallographic Techniques for Fine Structural Details
A precise understanding of the three-dimensional structure and electronic properties of Dosulepin (B10770134) Sulfone Hydrochloride is fundamental to exploring its biochemical behavior. While standard analytical techniques have been applied to the parent drug, dosulepin, the application of more advanced methods to its sulfone derivative could yield critical insights. heftpathology.comnih.gov
Future research should prioritize obtaining a high-resolution crystal structure of Dosulepin Sulfone Hydrochloride through X-ray crystallography . ruppweb.org This technique provides unequivocal information about the molecule's conformation, bond angles, and the geometry of the dibenzothiepin sulfone core in the solid state. ruppweb.org Such data is invaluable for computational modeling and understanding receptor-ligand interactions. Although no specific crystal structure for dosulepin or its sulfone metabolite appears to be publicly available, studies on other sulfur-containing heterocyclic compounds have successfully used this method to establish detailed structures. rsc.org For molecules that are difficult to crystallize or are sensitive to radiation, advanced techniques like femtosecond crystallography using X-ray free-electron lasers (XFELs) could be employed. springernature.com
In addition to crystallography, advanced mass spectrometry (MS) techniques offer powerful means for detailed structural analysis. Methods like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are already used for the sensitive analysis of multiple tricyclic antidepressants and their metabolites from plasma. waters.com Furthermore, novel techniques such as ultraviolet picosecond laser desorption post-ionization mass spectrometry (ps-LDPI-MS) , which has shown success in reducing fragmentation and improving detection of related tricyclic antidepressants like imipramine (B1671792), could be applied to this compound to study its ionization properties and fragmentation patterns in detail. acs.org
| Technique | Potential Application for this compound | Anticipated Outcome |
|---|---|---|
| Single-Crystal X-Ray Crystallography | Determination of the solid-state molecular structure. | Precise bond lengths, bond angles, and conformation of the tricyclic system; understanding of intermolecular interactions in the crystal lattice. ruppweb.org |
| UHPLC-MS/MS | Highly sensitive and selective quantification in biological matrices. | Accurate pharmacokinetic profiling and differentiation from other metabolites like dosulepin sulfoxide (B87167). waters.com |
| ps-LDPI-MS | Analysis of ionization efficiency and fragmentation pathways with reduced fragmentation. | Fundamental data on molecular stability and electronic structure; improved detection sensitivity. acs.org |
| Multi-dimensional NMR Spectroscopy | Complete assignment of proton (¹H) and carbon (¹³C) signals and determination of through-bond and through-space correlations. | Unambiguous structural confirmation in solution; insights into solution-state dynamics and conformation. |
Exploration of Unintended Biochemical Interactions or Novel Metabolic Pathways
The established metabolic pathways for dosulepin primarily involve N-demethylation to form northiaden (B26509) and S-oxidation to yield dosulepin sulfoxide. wikipedia.orgdrugbank.commedsafe.govt.nz These sulfoxide metabolites have been described as having significantly reduced pharmacological activity compared to the parent drug. wikipedia.org The formation of Dosulepin Sulfone, which involves a higher oxidation state of the sulfur atom, is not as well-documented and may represent a more minor or subsequent metabolic route.
A key area for future research is to investigate the enzymatic processes leading to the sulfone. This oxidation from a thioether to a sulfoxide and then to a sulfone is a critical pathway. The intermediates in this process, particularly the thiophene (B33073) S-oxides in related compounds, can be reactive electrophiles capable of forming covalent bonds with cellular macromolecules, a process known as bioactivation. nih.gov While dosulepin contains a dibenzothiepine ring rather than a simple thiophene, the principle of sulfur oxidation leading to potentially reactive species warrants investigation. nih.gov Research could focus on whether the dosulepin sulfoxide intermediate exhibits any unintended reactivity or if the conversion to the chemically more stable sulfone is a detoxification step.
Exploring these less-common metabolic pathways could reveal unforeseen biochemical interactions. The thioether moiety in many drugs is a known site for metabolic activity, and a deeper understanding could provide insights into idiosyncratic drug reactions or off-target effects. acs.org
| Metabolic Pathway/Interaction | Known Information (Dosulepin) | Future Research Focus (Dosulepin Sulfone) |
|---|---|---|
| N-Demethylation | Forms active metabolite northiaden. wikipedia.orgpatsnap.com | Investigate if northiaden also undergoes S-oxidation to form a sulfone metabolite (northiaden sulfone). |
| S-Oxidation | Forms dosulepin sulfoxide, considered largely inactive. wikipedia.orgdrugbank.com | Elucidate the specific cytochrome P450 (CYP) isoenzymes responsible for the oxidation of sulfoxide to sulfone. |
| Bioactivation Potential | Thioether-containing compounds can form reactive metabolites. nih.gov | Assess the potential reactivity of the dosulepin sulfoxide intermediate and its propensity for covalent binding to proteins. |
| Glucuronic Acid Conjugation | A known metabolic pathway for dosulepin. drugbank.commedsafe.govt.nz | Determine if Dosulepin Sulfone or its precursors are substrates for glucuronidation and subsequent excretion. |
Integration of Proteomics and Metabolomics in Comprehensive Metabolic Pathway Research
To achieve a holistic understanding of this compound's role, future research must move beyond the study of single pathways and integrate systems-level approaches like proteomics and metabolomics. These "-omics" technologies can provide an unbiased, global snapshot of the molecular changes induced by a compound.
Metabolomics , the large-scale study of small molecules, can be used to comprehensively map the metabolic fate of dosulepin. By analyzing biological fluids (e.g., plasma, urine) from individuals administered dosulepin, researchers can identify and quantify the full spectrum of metabolites, including the sulfone derivative, and discover previously uncharacterized products. This approach can clarify the quantitative importance of the sulfone pathway relative to other routes like N-demethylation and glucuronidation. nih.gov
Proteomics , the study of the entire protein complement, can identify the specific enzymes (e.g., CYP isoforms) involved in the formation of Dosulepin Sulfone. Furthermore, it can uncover unintended protein targets or downstream signaling pathways affected by the compound. For instance, integrative studies combining genomics, proteomics, and metabolomics have successfully identified novel drug targets and associations for complex diseases. nih.gov A similar approach could reveal whether Dosulepin Sulfone has unique biological effects, distinct from the parent drug, by correlating its levels with changes in protein expression or post-translational modifications. Such pharmacodynamic monitoring can build a bridge between drug concentration and biological effect. clinicalgate.com
Rational Design and Synthesis of Novel Sulfone Scaffolds for Target-Specific Molecular Probes
The core chemical structure of this compound, a dibenzothiepin sulfone, can serve as a valuable scaffold for the rational design of new chemical entities. The sulfone group is a key structural motif found in many biologically active molecules and can be exploited for the development of target-specific molecular probes. nih.gov
Researchers can leverage the dibenzothiepin sulfone scaffold to synthesize novel fluorescent probes. By attaching fluorophores to the tricyclic core, it may be possible to create probes that can visualize the distribution and binding of tricyclic compounds in cells or tissues. The development of fluorescent probes from sulfone-containing structures, such as sulfone-xanthones, is an active area of research for applications in biomedical imaging.
Furthermore, the scaffold could be modified to create highly selective inhibitors or affinity-based probes for specific neurotransmitter transporters or receptors. By systematically altering the side chain and substitution patterns on the aromatic rings, new analogues could be synthesized and screened for desired activity. Structure-activity relationship (SAR) studies on such novel sulfone hybrids could lead to the discovery of compounds with improved selectivity or unique pharmacological profiles, potentially separating the therapeutic actions of tricyclic agents from their side effects.
Q & A
Q. What validated analytical methods are recommended for quantifying Dosulepin Sulfone Hydrochloride in pharmaceutical formulations?
Reverse-phase HPLC (RP-HPLC) is widely used, with mobile phases optimized for separating isomers and degradation products. For example, a validated method for structurally related tricyclic antidepressants involves:
Q. How should researchers address variability in precision data during method validation?
Variability in relative standard deviation (RSD) can arise from column aging or mobile phase inconsistencies. For example, RSD values for tricyclic antidepressants increased from 0.25% to 0.48% as concentrations rose from 165 µg/mL to 495 µg/mL . Mitigation strategies include:
Q. What pharmacopeial standards apply to this compound’s isomer quantification?
USP monographs require resolution (R ≥ 1.5) between (Z)- and (E)-isomers using silica microsphere columns. Key steps:
- Sample preparation : Dissolve 50 mg in mobile phase, filter, and dilute to target concentration .
- Chromatographic conditions : 50-cm column, flow rate 24 mL/hr, UV detection at 292 nm .
- Calculations : Use peak area ratios of isomers relative to reference standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data during forced degradation studies?
Conflicting degradation profiles may result from pH-dependent hydrolysis or photolytic pathways. For example, acidic conditions (pH 1.0) degrade tricyclic antidepressants faster than neutral buffers. To address this:
Q. What strategies optimize detection limits for trace impurities in this compound?
To achieve limits of quantification (LOQ) < 0.1%, employ:
Q. How should non-clinical data gaps be addressed in generic drug applications for this compound?
Regulatory agencies (e.g., HPRA) may waive environmental risk assessments for generics if bioequivalence is proven. However, researchers must:
- Provide batch analytical data confirming compliance with pharmacopeial purity standards (e.g., ≤9.0% water content) .
- Justify omissions using historical safety data from reference products .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
